molecular formula C7H11NO B077085 N,N-dimethyl-2-Furanmethanamine CAS No. 14496-34-5

N,N-dimethyl-2-Furanmethanamine

Cat. No. B077085
CAS RN: 14496-34-5
M. Wt: 125.17 g/mol
InChI Key: VFIAOIVGTFADLM-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-Furanmethanamine” is a chemical compound with the CAS Number 14496-34-5 . It has a molecular weight of 125.16800 and a molecular formula of C7H11NO . It is also known by other names such as 1-(2-Furyl)-N,N-dimethylmethanamine .


Synthesis Analysis

The synthesis of “N,N-dimethyl-2-Furanmethanamine” involves several steps. The literature suggests that Dimethylamine and Furan are used as precursors in the synthesis . More detailed synthesis routes can be found in the literature .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-Furanmethanamine” consists of a furan ring with a dimethylamino group attached. The exact mass is 125.08400 .


Chemical Reactions Analysis

While specific chemical reactions involving “N,N-dimethyl-2-Furanmethanamine” are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

“N,N-dimethyl-2-Furanmethanamine” has a density of 0.971g/cm3 and a boiling point of 127.7ºC at 760mmHg . The flash point is 31ºC .

Scientific Research Applications

  • Allergic Contact Dermatitis from Laboratory Synthesis : Rycroft (1983) reported allergic contact sensitivity to a diamino intermediate of N,N-dimethyl-2-Furanmethanamine in the synthesis of Ranitidine®, an H2 antagonist, highlighting occupational hazards in industrial chemistry (Rycroft, 1983).

  • Neurological Research : Espallergues et al. (2007) explored the role of N,N-dimethyl-2-Furanmethanamine derivatives in neurological disorders. They found that Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride, a sigma1 receptor ligand, had significant anti-amnesic effects but not antidepressant-like effects, emphasizing its potential in treating memory-related disorders (Espallergues et al., 2007).

  • Anti-amnesic and Neuroprotective Effects : Villard et al. (2011) and (2009) studied ANAVEX2-73 and ANAVEX1-41, both derivatives of N,N-dimethyl-2-Furanmethanamine. They demonstrated these compounds' effectiveness in ameliorating learning deficits and protecting against oxidative stress in Alzheimer’s disease models, underscoring their potential as therapeutic agents in neurodegenerative diseases (Villard et al., 2011), (Villard et al., 2009).

  • Photophysical Properties in Chemistry : Kumar et al. (2015) focused on the synthesis and photophysical properties of 2-Dimethylaminophenylfurans, derivatives of N,N-dimethyl-2-Furanmethanamine, for potential applications in metal ion sensors, showcasing the diverse chemical applications of these compounds (Kumar et al., 2015).

Safety And Hazards

“N,N-dimethyl-2-Furanmethanamine” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “N,N-dimethyl-2-Furanmethanamine” are not detailed in the search results, it’s worth noting that this compound is being studied for its potential applications in various fields . For example, it has been reported to have memory-preserving and neuroprotective effects , suggesting potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-(furan-2-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8(2)6-7-4-3-5-9-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIAOIVGTFADLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10878974
Record name FURANMETHAMINE, N,N-DIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-Furanmethanamine

CAS RN

14496-34-5
Record name N,N-Dimethyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14496-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-furfurylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURANMETHAMINE, N,N-DIMETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10878974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-2-furfurylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
RJG Rycroft - Contact dermatitis, 1983 - Wiley Online Library
Allergic contact sensitivity to 5‐[(2‐aminoethyl)thiomethyl]‐N,N‐dimethyl‐2‐furanmethanamine, a diamino intermediate in the synthesis of a novel H2 antagonist, Ranitidine® is reported …
Number of citations: 25 onlinelibrary.wiley.com
M Vehabovic, S Hadzovic, F Stambolic, A Hadzic… - International journal of …, 2003 - Elsevier
Injectable solutions of ranitidine were prepared by dissolving ranitidine hydrochloride in water for injections. The following buffering system has been used: disodium phosphate (…
Number of citations: 39 www.sciencedirect.com
A Goossens, K Vander Hulst - Clinics in dermatology, 2011 - Elsevier
Occupation-induced skin reactions are not infrequently observed in the pharmaceutical industry. Workers may come in contact with irritant substances and also with chemically reactive …
Number of citations: 12 www.sciencedirect.com
RN Rao, V Nagaraju - Journal of pharmaceutical and biomedical analysis, 2003 - Elsevier
An extensive survey of the literature published in various analytical and pharmaceutical chemistry related journals has been conducted and the high-performance liquid …
Number of citations: 258 www.sciencedirect.com
A Ezersky, HI Maibach, R Jolanki - Kanerva's Occupational Dermatology, 2020 - Springer
Due to the diversity and large number of skin-hazardous chemicals to which chemists may be exposed, it is impossible to provide a comprehensive list. Occupational dermatosis is often …
Number of citations: 1 link.springer.com
B Simonovska, M Prošek, I Vovk… - … of Chromatography B …, 1998 - Elsevier
Ranitidine hydrochloride and its two related compounds, used in the USP TLC purity testing of the drug, were separated on a high-performance thin-layer chromatography (HPTLC) RP-…
Number of citations: 22 www.sciencedirect.com
AEA El-Bayoumi, A El-Shanawany… - … of pharmaceutical and …, 1999 - academia.edu
… Ranitidine related compound A; (5-[[(2- 4 aminoethyl)thio] methyl]-N-N-dimethyl-2furanmethanamine hemifumarate salt), ranitidine related compound B; (N,N%-bis [2[[[5-[(dimethylamino…
Number of citations: 20 www.academia.edu
PP Guerrieri, DT Smith, LS Taylor - Langmuir, 2008 - ACS Publications
For hydrophilic organic solids, it is well recognized that degradation is often promoted by exposure to humid conditions. Although this is an important issue for certain classes of materials…
Number of citations: 25 pubs.acs.org
LV Romashov, VP Ananikov - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
A biomass-derived platform chemical was utilized to access a demanded pharmaceutical substance with anti-HIV activity (HIV, human immunodeficiency virus) and a variety of structural …
Number of citations: 36 pubs.rsc.org
N Sharma, S Singh RAO, PS REDDY… - Scientia …, 2011 - mdpi.com
A selective, specific and stability-indicating gradient reverse phase highperformance liquid chromatographic (HPLC) method was developed for the determination of Ranitidine in …
Number of citations: 8 www.mdpi.com

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